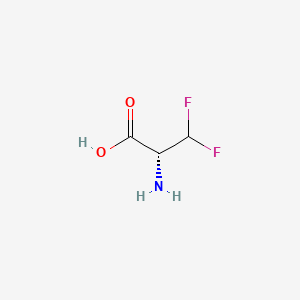

3,3-Difluoroalanine

CAS No.: 59729-23-6

Cat. No.: VC1726417

Molecular Formula: C3H5F2NO2

Molecular Weight: 125.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59729-23-6 |

|---|---|

| Molecular Formula | C3H5F2NO2 |

| Molecular Weight | 125.07 g/mol |

| IUPAC Name | (2R)-2-amino-3,3-difluoropropanoic acid |

| Standard InChI | InChI=1S/C3H5F2NO2/c4-2(5)1(6)3(7)8/h1-2H,6H2,(H,7,8)/t1-/m0/s1 |

| Standard InChI Key | RDWIWGLYYQZMFQ-SFOWXEAESA-N |

| Isomeric SMILES | [C@H](C(F)F)(C(=O)O)N |

| SMILES | C(C(F)F)(C(=O)O)N |

| Canonical SMILES | C(C(F)F)(C(=O)O)N |

Introduction

Chemical Properties and Structure

3,3-Difluoroalanine is a fluorinated derivative of the amino acid alanine, where two hydrogen atoms at the β-carbon position are replaced with fluorine atoms. This substitution significantly alters the electronic properties of the amino acid while maintaining a relatively similar steric profile due to the small size of fluorine atoms.

Physical and Chemical Characteristics

The N-Fmoc protected version of 3,3-difluoroalanine (N-Fmoc-3,3-difluoro-DL-alanine) has the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C18H15F2NO4 |

| Molecular Weight | 347.3 g/mol |

| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-difluoropropanoic acid |

| Appearance | Crystalline solid |

| Solubility | Soluble in organic solvents such as DMF, DCM |

The presence of two fluorine atoms at the β-carbon position creates a strong electron-withdrawing effect that influences the acidity of the α-hydrogen and the nucleophilicity of the amino group. This electronic effect is crucial for its applications in peptide chemistry and contributes to the unique properties of peptides containing this amino acid.

Stereochemistry

3,3-Difluoroalanine can exist in both D and L configurations, with the L-isomer being more commonly used in peptide synthesis. The DL-racemic mixture is also frequently employed in research settings. The stereochemical purity is important for applications in biological systems where stereoselectivity plays a crucial role in molecular recognition and function .

Synthesis Methods

Several synthetic routes have been developed to prepare 3,3-difluoroalanine and its derivatives. These methods vary in complexity, yield, and stereoselectivity.

Steglich and Weygand Procedure

One of the established methods for synthesizing 3,3-difluoroalanine involves the preparation of a key intermediate, 2,2-difluoro-1-ethylthioethylamine hydrobromide. According to research, this intermediate can be converted to N-benzyloxycarbonyl-2,2-difluoro-1-ethenylethylamine, which upon oxidation and subsequent deprotection yields 3,3-difluoroalanine .

Synthesis from L-Glyceraldehyde Acetonide

A more stereoselective approach starts with L-glyceraldehyde acetonide, which can be prepared from L-ascorbic acid or commercially available 5,6-isopropylidene-L-gulono-1,4-lactone. The synthetic route proceeds as follows:

-

Fluorination of L-glyceraldehyde acetonide with diethylamino sulfurtrifluoride (DAST)

-

Treatment with hydrochloric acid in methanol

-

Selective protection of the primary hydroxyl with a tert-butyldimethylsilyl group

-

Transformation of the secondary alcohol to an azide

-

Reduction of the azide to an amine and Fmoc protection

-

Removal of the TBS group and oxidation to the carboxylic acid

Bromodifluoromethylation Method

Another synthetic approach involves the bromodifluoromethylation of glycine Schiff bases with CF2Br2 to produce 3-Bromo-3,3-difluoroalanine Schiff bases, which can be further manipulated to obtain the desired 3,3-difluoroalanine derivatives .

Applications in Peptide Synthesis

3,3-Difluoroalanine has found significant applications in peptide chemistry due to its unique properties that can modulate peptide behavior.

Enhanced Peptide Stability

The incorporation of 3,3-difluoroalanine into peptides can significantly enhance their metabolic stability. The presence of fluorine atoms creates steric and electronic effects that can protect peptide bonds from enzymatic hydrolysis, thereby increasing the half-life of peptides in biological systems .

Modified Biological Activity

Biological Activity and Research Findings

Enzyme Inhibition Studies

3,3-Difluoroalanine derivatives have been investigated for their inhibitory effects on various enzymes. One notable study examined the reactivity of Salmonella enterica serovar Typhimurium O-acetylserine sulfhydrylase (OASS) isozymes with fluoroalanine derivatives .

Interaction with PLP-Dependent Enzymes

The study revealed complex spectroscopic behavior when β,β,β-trifluoroalanine, a related fluorinated amino acid, was reacted with OASS enzymes. The reaction with OASS-A showed immediate formation of absorbance peaks at 440 and 466 nm, with minor bands at 360 and 380 nm. These spectral features indicated the formation of a species with extended conjugation .

The time course of the reaction showed a slow decrease in absorbance at 466 nm with a rate constant (kobs) of 0.43 h^-1, accompanied by the formation of a band at 412 nm. Fluorescence emission studies further confirmed that the initially formed species differed from the α-aminoacrylate Schiff's base .

Proposed Mechanism of Enzyme Inhibition

Based on spectral and kinetic data, researchers have proposed an inactivation mechanism for OASS-A by fluoroalanine derivatives that involves:

-

Formation of an external aldimine

-

Elimination of HF leading to a β,β-difluoro-α,β-unsaturated imine

-

Either hydrolysis releasing difluoropyruvate and ammonia, or nucleophilic attack by an active site residue

-

In the case of covalent modification, Michael attack by the enzyme nucleophile (likely the active site lysine)

-

Addition of water on the β-carbon followed by elimination of fluoride ions

This proposed mechanism highlights the potential of 3,3-difluoroalanine derivatives as enzyme inhibitors through covalent modification of active site residues.

Comparison with Other Fluorinated Amino Acids

Advantages over Trifluoroalanine

Difluorinated alanine derivatives offer several advantages over their trifluorinated counterparts. They are sterically less demanding and exhibit better chemical and configurational stability at physiological pH. Previous studies have reported that peptides containing trifluoroalanine face challenges in synthesis and display low stability under physiological conditions .

Comparison Table of Fluorinated Alanine Derivatives

| Property | 3,3-Difluoroalanine | Trifluoroalanine | Monofluoroalanine |

|---|---|---|---|

| Steric Demand | Moderate | High | Low |

| Electron-Withdrawing Effect | Strong | Very Strong | Moderate |

| Chemical Stability | Good | Limited at physiological pH | Good |

| Configurational Stability | Good | Poor at physiological pH | Good |

| Ease of Incorporation into Peptides | Relatively straightforward | Challenging | Straightforward |

| Potential as Enzyme Inhibitor | High | High but limited by stability | Moderate |

Current Challenges and Future Directions

Synthetic Challenges

Despite advances in synthetic methodologies, the preparation of enantiomerically pure 3,3-difluoroalanine derivatives remains challenging. Most reported syntheses are either racemic or require multiple steps to achieve stereoselectivity . Future research could focus on developing more efficient and stereoselective synthetic routes.

Applications in Drug Discovery

The unique properties of 3,3-difluoroalanine make it a promising building block for developing peptide-based drugs with improved pharmacokinetic profiles. Future studies could explore the incorporation of this amino acid into bioactive peptides to enhance their stability, membrane permeability, and target specificity .

Structural Biology Studies

The incorporation of 3,3-difluoroalanine into peptides could provide valuable tools for structural biology studies. The fluorine atoms could serve as probes for 19F NMR studies, allowing for the investigation of peptide conformations and interactions in solution .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume